molecular formula C19H19N3O5 B2899150 N-(2-methoxyphenyl)-2-nitro-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide CAS No. 852132-11-7

N-(2-methoxyphenyl)-2-nitro-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide

Cat. No. B2899150
CAS RN: 852132-11-7
M. Wt: 369.377
InChI Key: IYAKFHLYYVLQOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound can be predicted based on its formula, but without experimental data such as X-ray crystallography or NMR spectroscopy, the exact structure can’t be confirmed .


Chemical Reactions Analysis

As a benzamide derivative, this compound could potentially undergo a variety of chemical reactions. For example, the nitro group could be reduced to an amine, or the methoxy group could undergo nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be predicted based on its structure. For example, it is likely to have moderate water solubility due to the presence of polar groups .

Future Directions

Future research could involve synthesizing this compound and studying its physical and chemical properties, as well as its potential biological activity. It would also be interesting to explore its potential uses in various fields, such as medicine or materials science .

Mechanism of Action

Target of Action

Related compounds have been shown to interact with proteins such as tnf-alpha and jam3 . These proteins play crucial roles in inflammation and cell adhesion, respectively .

Mode of Action

Related compounds have been shown to cleave the membrane-bound precursor of tnf-alpha to its mature soluble form . This process is responsible for the proteolytical release of soluble JAM3 from endothelial cells surface .

Biochemical Pathways

The compound is likely to affect several biochemical pathways. For instance, N-Methyl-2-pyrrolidone, a related compound, is rapidly biotransformed by hydroxylation to 5-hydroxy-N-methyl-2-pyrrolidone, which is further oxidized to N-methylsuccinimide . This intermediate is further hydroxylated to 2-hydroxy-N-methylsuccinimide .

Pharmacokinetics

Related compounds have exhibited linear pharmacokinetics at certain doses . Nonlinear kinetics were more pronounced after multiple dosing .

Result of Action

Related compounds have been shown to cause the production of physical defects in the developing embryo . They are also known to be toxic to the reproductive system, including defects in the progeny and injury to male or female reproductive function .

Action Environment

The action of the compound can be influenced by environmental factors such as temperature . For instance, at 26°C, a related compound is consumed mainly for the formation of N,N-disubstituted derivative, whereas raising the temperature to 65°C favors formation of pyrrolidone .

properties

IUPAC Name

N-(2-methoxyphenyl)-2-nitro-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5/c1-27-17-10-5-4-9-16(17)21(13-20-12-6-11-18(20)23)19(24)14-7-2-3-8-15(14)22(25)26/h2-5,7-10H,6,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYAKFHLYYVLQOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N(CN2CCCC2=O)C(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-2-nitro-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide

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